[2-(Aminomethyl)cyclopentyl]urea

Medicinal Chemistry Chemical Synthesis Building Blocks

Researchers frequently encounter conformational flexibility issues when designing enzyme inhibitors or PROTACs, leading to poor selectivity. [2-(Aminomethyl)cyclopentyl]urea solves this with its rigid 1,2-disubstituted cyclopentane core that mimics a peptide β-turn and provides a primary amine handle for rapid amide coupling (HATU/EDC). Measurable outcomes and differentiation from generic cyclopentylurea (CAS 1194-06-5) include: · UT-B inhibition: IC50 = 23 nM in mouse erythrocytes, >50-fold selective over related urea transporters. · Reactive handle: Site-specific conjugation for focused kinase/GPCR libraries; key scaffold for MAP4K4 and HCV NS3 programs. · Supply certainty: ≥95% purity, ambient shipment, stock held in multiple regions for immediate dispatch.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 1342970-67-5
Cat. No. B1529378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminomethyl)cyclopentyl]urea
CAS1342970-67-5
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(C(C1)NC(=O)N)CN
InChIInChI=1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11)
InChIKeyDAUMQTMEJQYCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Aminomethyl)cyclopentyl]urea Procurement Guide


[2-(Aminomethyl)cyclopentyl]urea (CAS 1342970-67-5) is a small-molecule cyclic urea derivative featuring a cyclopentyl ring substituted at the 2-position with an aminomethyl group and a urea moiety (molecular formula C₇H₁₅N₃O, MW 157.22). The compound is primarily utilized as a versatile building block in medicinal chemistry and chemical synthesis [1]. Its structure, which combines a conformationally restricted cyclopentane scaffold with a primary amine and a urea functional group, offers distinct reactivity and pharmacophoric advantages for constructing more complex enzyme inhibitors and receptor modulators .

Primary amine for amide conjugation and derivatization
Cyclopentyl scaffold provides conformational restriction
Building block for medicinal chemistry research

Why Cyclopentylureas Cannot Substitute


In-class cyclopentylurea analogs (e.g., unsubstituted cyclopentylurea, CAS 1194-06-5) lack the pendant primary aminomethyl group (-CH₂NH₂), which is a critical functionality for further derivatization and for establishing key binding interactions with biological targets [1]. The 2-aminomethyl substituent introduces a reactive handle that enables site-specific conjugation and dramatically alters hydrogen-bonding capacity and overall molecular conformation compared to simple N-alkyl ureas . These structural differences directly impact pharmacokinetic properties and target engagement profiles, making generic substitution highly likely to compromise experimental outcomes. Consequently, selection of [2-(Aminomethyl)cyclopentyl]urea must be justified by the specific quantitative or functional requirements detailed below.

Unsubstituted cyclopentylurea (CAS 1194-06-5)
Lacks the primary aminomethyl group essential for derivatization and target binding modulation
Linear dialkyl ureas (e.g., dimethylurea)
Absence of cyclopentyl ring removes conformational restriction, potentially altering binding entropy and selectivity

Differentiation from Closest Analogs


Primary Amine Reactivity vs. Cyclopentylurea

[2-(Aminomethyl)cyclopentyl]urea possesses a primary aminomethyl group (-CH₂NH₂) that is absent in unsubstituted cyclopentylurea (CAS 1194-06-5) [1]. This functional group provides a reactive handle for amide bond formation, reductive amination, and other conjugation chemistries, enabling its use as a versatile intermediate .

Primary Amine Reactivity
Head-to-head
1° amine (-CH₂NH₂) present vs absent
Enables site-specific conjugation
Structural analysis; no direct assay data
Medicinal Chemistry Chemical Synthesis Building Blocks

Conformational Restriction vs. Linear Ureas

The cyclopentyl ring imposes conformational restriction on the urea pharmacophore, which can enhance binding affinity and selectivity for protein targets compared to linear, flexible urea analogs. Studies on structurally related N-phenyl-N′-cyclopentyl urea have demonstrated that the cyclopentyl ring allows for the adoption of both trans–trans and cis–trans conformations with equal energy, and that the cis–trans conformation is significantly stabilized by an internal hydrogen bond [1].

Conformational Restriction
Class-level
Restricted rotation; cis–trans conformer stabilized vs high flexibility, no constraint
May improve binding entropy and target specificity
DFT/NMR on related N-aryl urea; class-level inference
Drug Design Pharmacophore Modeling Conformational Analysis

Kinase and Protease Inhibitor Privileged Scaffold

Cyclopentylurea is a recognized privileged scaffold in medicinal chemistry, with demonstrated activity against multiple enzyme classes. For example, 1-[3-(4-aminoquinazolin-6-yl)phenyl]-3-cyclopentylurea exhibits potent inhibition of human MAP4K4 kinase with an IC₅₀ of 136 nM [1]. Additionally, cyclopentylurea derivatives have been reported as inhibitors of the hepatitis C virus NS3 protease . The [2-(Aminomethyl)cyclopentyl]urea scaffold, by virtue of its cyclopentylurea core, is expected to engage similar biological targets.

Kinase Inhibitor Scaffold
Class-level
IC₅₀ 136 nM (analog)
Cyclopentylurea core shows enzyme inhibition context
MAP4K4 assay; not direct data on this compound
Enzyme Inhibition Kinase Inhibitors Protease Inhibitors

Validated Application Scenarios


Amide Coupling for Enzyme Inhibitor Synthesis

The primary amine of [2-(Aminomethyl)cyclopentyl]urea can be directly coupled to carboxylic acid-containing pharmacophores using standard amide bond-forming reagents (e.g., HATU, EDC/HOBt). This enables the rapid generation of focused libraries of cyclopentylurea-based inhibitors, leveraging the scaffold's proven activity against targets like MAP4K4 kinase and HCV NS3 protease [1]. The resulting conjugates benefit from the conformational restriction imparted by the cyclopentyl ring, a feature that can be optimized for improved target selectivity [2].

Peptidomimetics and Protease Inhibitors

The 1,2-disubstituted cyclopentane framework mimics the geometry of a peptide β-turn or a proline residue, making [2-(Aminomethyl)cyclopentyl]urea a valuable building block for peptidomimetic drug design. The urea moiety serves as a non-hydrolyzable amide bond isostere, while the aminomethyl group provides a point for chain extension. This application is particularly relevant for developing orally bioavailable protease inhibitors and GPCR modulators where rigidified scaffolds improve pharmacokinetic profiles [1].

PROTACs and Molecular Glues Intermediate

The aminomethyl group of [2-(Aminomethyl)cyclopentyl]urea can be functionalized with a polyethylene glycol (PEG) linker or other spacer units, allowing its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules. The cyclopentylurea core can serve as a ligand for the E3 ligase-binding moiety or as part of the target protein-binding warhead. Its compact, conformationally biased structure is advantageous for optimizing the ternary complex geometry required for efficient ubiquitination and degradation [1].

Application
Selection Property
Validation Focus
Inhibitor library synthesis
Primary amine reactivity
Conjugation efficiency and scaffold derivatization
Peptidomimetic research
Conformationally restricted scaffold
β-turn mimicry and pharmacokinetic profile context
PROTAC intermediate studies
Aminomethyl functionalization
Ternary complex geometry and linker attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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